molecular formula C10H8F4O2 B011049 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone CAS No. 101975-15-9

4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone

Cat. No.: B011049
CAS No.: 101975-15-9
M. Wt: 236.16 g/mol
InChI Key: NTVMTPUVGLCMQE-UHFFFAOYSA-N
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Description

4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone is a chemical compound belonging to the class of acetophenones. It is characterized by the presence of a tetrafluoroethoxy group attached to the acetophenone structure. This compound is a colorless liquid with a molecular weight of 236.16 g/mol.

Scientific Research Applications

4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and materials science applications

Preparation Methods

The synthesis of 4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone involves several steps. One common method includes the reaction of 4’-hydroxyacetophenone with 1,1,2,2-tetrafluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve 4’-hydroxyacetophenone in an appropriate solvent, such as dimethylformamide.
  • Add 1,1,2,2-tetrafluoroethanol and potassium carbonate to the solution.
  • Heat the mixture under reflux for several hours.
  • After completion, cool the reaction mixture and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The tetrafluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone can be compared with other similar compounds, such as:

    4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: This compound shares the tetrafluoroethoxy group but differs in the functional group attached to the benzene ring.

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound has a similar fluorinated ether structure but differs in the overall molecular framework

The uniqueness of 4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone lies in its specific combination of the acetophenone core with the tetrafluoroethoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVMTPUVGLCMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603503
Record name 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101975-15-9
Record name 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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